2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-
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Overview
Description
2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This specific compound is notable for its use in various synthetic organic chemistry applications, particularly as a chiral auxiliary in stereoselective transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- typically involves the reaction of a suitable oxazolidinone precursor with triphenylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different oxazolidinone derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where the triphenylmethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in synthetic organic chemistry for the preparation of more complex molecules .
Scientific Research Applications
2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- involves its role as a chiral auxiliary. It facilitates stereoselective transformations by providing a chiral environment that influences the outcome of the reaction. The molecular targets and pathways involved depend on the specific reaction and the desired product .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different functional groups.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Cycloserine: A second-line drug for tuberculosis with a different mechanism of action.
Uniqueness
2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- is unique due to its specific substitution pattern and its role as a chiral auxiliary in synthetic organic chemistry. This distinguishes it from other oxazolidinone derivatives primarily used as antibiotics .
Properties
CAS No. |
330555-60-7 |
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Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5S)-5-(trityloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H21NO3/c25-22-24-16-21(27-22)17-26-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25)/t21-/m0/s1 |
InChI Key |
NONOANCJDOAYFL-NRFANRHFSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(OC(=O)N1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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